Comparative Lipophilicity (LogP) Profiling for CNS Penetration Potential
The calculated LogP of (5-Isopropylpyridin-2-yl)methanamine is 1.6637, as determined by computational chemistry data from Chemscene . In contrast, the methyl analogue (5-methylpyridin-2-yl)methanamine has a LogP of 0.95, while the unsubstituted pyridin-2-ylmethanamine has a LogP of 0.57 [1]. The isopropyl group confers a lipophilicity increase of 0.71 LogP units relative to the methyl analog, positioning the compound within the favorable range (LogP 1-3) for crossing the blood-brain barrier while mitigating hERG channel inhibition risk [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.6637 |
| Comparator Or Baseline | (5-methylpyridin-2-yl)methanamine: LogP = 0.95; pyridin-2-ylmethanamine: LogP = 0.57 |
| Quantified Difference | +0.71 LogP vs. methyl analog; +1.09 LogP vs. unsubstituted |
| Conditions | Computational prediction (ACD/Labs or similar) |
Why This Matters
This LogP difference directly impacts passive membrane permeability and CNS exposure, critical for neuroscience-focused drug discovery programs.
- [1] PubChem. (n.d.). Pyridin-2-ylmethanamine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach for the design of new chemical entities. ACS Chemical Neuroscience, 1(6), 435-449. View Source
